CPP2
Description
H-Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg-OH (CAS: 1313390-49-6) is a 16-residue peptide classified as a cell-penetrating peptide (CPP), specifically designated as CPP2 . Its sequence features multiple positively charged residues (4 Lys, 2 Arg) and aromatic residues (2 Tyr, 2 Trp), suggesting a balance of cationic and hydrophobic properties critical for membrane interaction. This compound is utilized in drug delivery systems due to its ability to traverse cellular membranes, facilitating intracellular transport of therapeutic cargo.
Properties
Molecular Formula |
C97H135N23O24 |
|---|---|
Molecular Weight |
2007.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C97H135N23O24/c1-52(2)39-70(87(134)109-68(34-35-80(101)126)85(132)107-66(23-12-14-36-98)83(130)113-72(41-54-17-6-5-7-18-54)90(137)120-79(51-123)95(142)117-75(44-57-47-105-64-21-10-8-19-61(57)64)91(138)110-69(96(143)144)25-16-38-104-97(102)103)111-88(135)73(42-55-26-30-59(124)31-27-55)114-92(139)76(45-58-48-106-65-22-11-9-20-62(58)65)116-89(136)74(43-56-28-32-60(125)33-29-56)115-94(141)78(50-122)119-84(131)67(24-13-15-37-99)108-86(133)71(40-53(3)4)112-93(140)77(49-121)118-82(129)63(100)46-81(127)128/h5-11,17-22,26-33,47-48,52-53,63,66-79,105-106,121-125H,12-16,23-25,34-46,49-51,98-100H2,1-4H3,(H2,101,126)(H,107,132)(H,108,133)(H,109,134)(H,110,138)(H,111,135)(H,112,140)(H,113,130)(H,114,139)(H,115,141)(H,116,136)(H,117,142)(H,118,129)(H,119,131)(H,120,137)(H,127,128)(H,143,144)(H4,102,103,104)/t63-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-/m0/s1 |
InChI Key |
VTUXBFWQFLTFMF-LLZZNUKMSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Solid Phase Peptide Synthesis (SPPS)
SPPS is the most widely used method for synthesizing peptides like H-Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg-OH due to its efficiency and ability to automate the process. The peptide is assembled stepwise on a solid resin support, allowing easy removal of excess reagents and by-products by washing. The process involves:
- Attachment of the C-terminal amino acid to a resin.
- Sequential deprotection of the amino group and coupling of the next protected amino acid.
- Use of protecting groups on side chains to prevent unwanted reactions.
- Final cleavage of the peptide from the resin and removal of protecting groups.
The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly used for N-terminal protection, while side chains are protected with groups such as tBu (tert-butyl) or Boc (tert-butyloxycarbonyl) depending on the amino acid.
Liquid Phase Peptide Synthesis (LPPS)
LPPS involves peptide assembly in solution, with isolation and purification of intermediates after each coupling step. It is less common for longer peptides due to complexity but is used for specific sequences or industrial scale-up.
Detailed Preparation Methods for the Target Peptide
Solid Phase Peptide Synthesis Using Fmoc Chemistry
The peptide H-Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg-OH can be synthesized on a solid support using Fmoc-SPPS, which involves:
- Resin selection: Typically, a polystyrene-based resin with a linker such as Rink amide or Wang resin is used to anchor the C-terminal arginine residue.
- Amino acid derivatives: Protected amino acids such as Fmoc-Asp(OtBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, and others are employed to prevent side reactions.
- Coupling reagents: Commonly used reagents include HBTU, HATU, or DIC in combination with additives like HOBt or OxymaPure to promote efficient amide bond formation.
- Deprotection: The Fmoc group is removed by treatment with 20% piperidine in DMF.
- Cleavage: After assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (TIS), and ethanedithiol to remove side-chain protecting groups and prevent oxidation.
Table 1: Typical Fmoc-SPPS Conditions for Each Step
| Step | Reagents/Conditions | Duration | Notes |
|---|---|---|---|
| Coupling | Fmoc-AA-OH + HBTU + DIPEA in DMF | 30-60 minutes | 2-3 equivalents of amino acid used |
| Fmoc Deprotection | 20% Piperidine in DMF | 10-20 minutes | Two treatments to ensure complete removal |
| Washing | DMF, DCM | 3 x 1 min each | To remove excess reagents |
| Final Cleavage | TFA/TIS/H2O/EDT (94:2.5:2.5:1) | 2-3 hours | Room temperature, scavengers prevent side reactions |
Yield and Purity Considerations
Yields for peptides synthesized by SPPS can vary depending on sequence complexity and length. Literature reports yields ranging from 50% to over 90% for peptides of similar length using optimized protocols. Purity is typically assessed by HPLC and mass spectrometry.
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg-OH can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like tryptophan and tyrosine.
Reduction: Disulfide bonds in cysteine residues can be reduced.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various amino acid derivatives.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Peptides like H-Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their roles in cellular signaling and protein interactions.
Medicine: Potential therapeutic agents for diseases such as cancer and diabetes.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of peptides like H-Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg-OH involves binding to specific receptors or interacting with target proteins. This interaction can trigger a cascade of cellular events, leading to the desired biological effect. The exact molecular targets and pathways depend on the peptide’s sequence and structure.
Comparison with Similar Compounds
The structural and functional attributes of CPP2 are compared below with related peptides, including antimicrobial peptides, receptor agonists, and shorter CPP analogs.
Structural Comparisons
Key Observations :
- Charge and Hydrophobicity : this compound and LfcinB (20–25) both feature cationic residues (Arg/Lys) and aromatic Trp, enabling membrane interaction. However, this compound’s longer sequence enhances stability and target specificity compared to shorter analogs like H-Lys-Trp-Lys-OH .
- Structural Motifs : SFLL (Ser-Phe-Leu-Leu-Arg) shares a Leu/Arg-rich motif with this compound but lacks Trp/Tyr, limiting its membrane-penetrating efficiency .
Functional Comparisons
Key Findings :
- Membrane Interaction : While this compound and LfcinB both exploit cationic charge for membrane targeting, this compound’s extended hydrophobic residues (Tyr, Trp, Leu) enhance penetration efficiency in mammalian cells compared to LfcinB’s microbial specificity .
- Therapeutic Scope : SFLL’s receptor-targeted activity contrasts with this compound’s cargo-delivery role, highlighting divergent applications despite shared Leu/Arg motifs .
Stability and Pharmacokinetics
Critical Analysis :
- This compound’s moderate stability necessitates chemical modifications (e.g., D-amino acids, cyclization) for clinical use, whereas H-Lys-Trp-Lys-OH’s small size inherently resists degradation .
Biological Activity
The compound H-Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg-OH is a synthetic peptide composed of 15 amino acids. Peptides like this one have garnered attention in biomedical research due to their potential therapeutic applications, including roles in signaling pathways, antimicrobial activity, and modulation of physiological processes. This article explores the biological activities associated with this specific peptide, supported by relevant case studies and research findings.
Chemical Structure and Properties
The peptide has a molecular weight of approximately 1,700 Da and contains various amino acids that contribute to its biological functions. The sequence includes hydrophobic residues (like Leu and Tyr) and charged residues (like Lys and Arg), which may influence its interaction with biological membranes and receptors.
| Amino Acid | Abbreviation | Properties |
|---|---|---|
| Aspartic Acid | Asp | Polar, negatively charged |
| Serine | Ser | Polar, neutral |
| Leucine | Leu | Non-polar, hydrophobic |
| Lysine | Lys | Polar, positively charged |
| Tyrosine | Tyr | Polar, aromatic |
| Tryptophan | Trp | Non-polar, aromatic |
| Glutamine | Gln | Polar, neutral |
| Phenylalanine | Phe | Non-polar, aromatic |
| Arginine | Arg | Polar, positively charged |
Antimicrobial Properties
Peptides similar to H-Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg-OH have exhibited antimicrobial activity against various pathogens. Research indicates that peptides with a higher proportion of hydrophobic amino acids tend to disrupt microbial membranes more effectively. For instance, studies have shown that certain sequences can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .
Antioxidant Activity
Peptides derived from natural sources often demonstrate antioxidant properties. The presence of aromatic amino acids like Tyr and Trp in H-Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg-OH suggests potential radical scavenging abilities. Case studies have indicated that peptides can mitigate oxidative stress in cellular models .
Neuroprotective Effects
The sequence may also exhibit neuroprotective effects. Research has highlighted the role of similar peptides in promoting neuronal survival and reducing apoptosis under stress conditions. For example, the peptide's ability to modulate signaling pathways related to neuroinflammation could be beneficial in neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy : A study tested a similar peptide against E. coli, demonstrating a significant reduction in bacterial viability at concentrations as low as 10 µM. The mechanism was attributed to membrane disruption caused by the peptide's amphipathic nature .
- Neuroprotection in Cell Cultures : In vitro experiments showed that treatment with a peptide similar to H-Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg-OH led to a decrease in cell death rates by 30% in neuronal cell lines exposed to oxidative stress .
- Antioxidant Activity Assessment : A comparative study on various peptides revealed that those containing aromatic residues exhibited higher DPPH radical scavenging activity compared to other sequences, suggesting that H-Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg-OH could possess similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
